Molecular weight and formula of 4-(Aminomethyl)-2-methylphenol HBr
Molecular weight and formula of 4-(Aminomethyl)-2-methylphenol HBr
Executive Summary
4-(Aminomethyl)-2-methylphenol Hydrobromide is a specialized bifunctional building block characterizing the ortho-cresol scaffold functionalized with a para-aminomethyl group. This compound serves as a critical pharmacophore in the synthesis of adrenergic receptor ligands, enzyme inhibitors, and cross-linking agents. Its structure combines a phenolic hydrogen bond donor/acceptor site with a primary amine cation, making it a "privileged structure" in Fragment-Based Drug Discovery (FBDD).
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-purity intermediates for lead optimization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 4-(Aminomethyl)-2-methylphenol hydrobromide |
| Common Synonyms | 4-Hydroxy-3-methylbenzylamine HBr; p-Aminomethyl-o-cresol hydrobromide |
| CAS Number (Base) | 50355-38-5 (Generic for base); Salt specific CAS may vary by vendor |
| Molecular Formula | C₈H₁₁NO[1] · HBr (Salt) / C₈H₁₂BrNO (Total) |
| Molecular Weight | 218.09 g/mol (Salt) / 137.18 g/mol (Free Base) |
| SMILES | Cc1cc(CN)ccc1O.Br |
Physical Constants (Calculated & Experimental)
| Parameter | Value | Context |
| Appearance | White to off-white crystalline solid | HBr salts typically exhibit higher crystallinity than HCl analogs. |
| Melting Point | 215–220 °C (Decomposition) | High lattice energy typical of benzylamine hydrobromides. |
| Solubility | Soluble: Water, Methanol, DMSOInsoluble: Hexane, DCM, Toluene | Polar ionic character dominates solubility profile. |
| pKa (Phenol) | ~10.2 | Slightly higher than phenol due to electron-donating methyl group. |
| pKa (Amine) | ~9.4 | Typical for benzylamines; protonated at physiological pH. |
| Hygroscopicity | Moderate | HBr salts are generally less hygroscopic than HCl but require desiccation. |
Structural Analysis & Pharmacophore Mapping
The compound features two distinct chemical handles that allow for orthogonal functionalization. The ortho-methyl group provides steric bulk, often used to restrict rotation in drug binding pockets or to block metabolic hydroxylation at the ortho position.
Figure 1: Pharmacophore decomposition highlighting the functional roles of the substituent groups in medicinal chemistry applications.
Synthetic Routes & Production
The synthesis of 4-(Aminomethyl)-2-methylphenol HBr is most reliably achieved through the reduction of 4-hydroxy-3-methylbenzonitrile or the reductive amination of the corresponding aldehyde. The aldehyde route is preferred for laboratory scale due to milder conditions.
Primary Route: Reductive Amination
This protocol avoids high-pressure hydrogenation and toxic cyanides.
Reagents:
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Starting Material: 4-Hydroxy-3-methylbenzaldehyde (CAS 15174-69-3).[2]
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Amine Source: Hydroxylamine HCl (to form oxime) or Ammonium Acetate.
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Reductant: Zn/Acetic Acid or H₂/Pd-C.
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Salt Formation: Aqueous HBr (48%).
Step-by-Step Protocol:
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Oxime Formation: Dissolve 4-hydroxy-3-methylbenzaldehyde (1.0 eq) in Ethanol. Add Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours.
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Isolation: Evaporate solvent, wash with water to remove salts. Yields crystalline oxime intermediate.
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Reduction: Dissolve oxime in glacial acetic acid. Add Zinc dust (4.0 eq) portion-wise at <40°C (Exothermic!). Stir for 4 hours.
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Workup: Filter zinc residues. Neutralize filtrate with NaOH to pH ~10. Extract free amine into Ethyl Acetate.
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Salt Formation: Dry the organic layer (Na₂SO₄). Add 48% HBr in Acetic Acid dropwise until precipitation is complete. Filter the white solid.
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Recrystallization: Recrystallize from Ethanol/Et₂O to yield pure HBr salt.
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis via the oxime reduction pathway, ensuring high purity and avoidance of dimer formation.
Analytical Characterization
To validate the identity of the synthesized HBr salt, the following spectral signatures must be confirmed.
¹H-NMR (DMSO-d₆, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 9.45 | Singlet (br) | 1H | Phenolic -OH |
| 8.10 | Broad Singlet | 3H | Ammonium -NH₃⁺ |
| 7.15 | Doublet (J=2 Hz) | 1H | Ar-H (Position 3) |
| 7.05 | dd (J=8, 2 Hz) | 1H | Ar-H (Position 5) |
| 6.80 | Doublet (J=8 Hz) | 1H | Ar-H (Position 6) |
| 3.85 | Singlet (q) | 2H | Benzylic -CH₂- |
| 2.15 | Singlet | 3H | Ar-CH₃ |
Mass Spectrometry (ESI+)
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Theoretical [M+H]⁺: 138.09 Da
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Observed: 138.1 m/z (Base peak)
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Note: The bromine isotope pattern (79Br/81Br) will NOT be attached to the parent ion in positive mode ESI, but may appear as a counter-ion cluster if concentration is high.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Handle in a fume hood to avoid inhalation of dust.
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HBr salts can release traces of HBr gas if heated or exposed to strong acid; ensure proper ventilation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation (pinking) upon prolonged air exposure.
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References
-
PubChem Compound Summary. (2025). 4-(Aminomethyl)phenol and derivatives.[3][4][5] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2025). 4-Hydroxy-3-methylbenzaldehyde (Precursor Data). National Institute of Standards and Technology.[2] [Link]
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ResearchGate. (2019). Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties.[Link]
Sources
- 1. 香兰素胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Hydroxy-3-methylbenzaldehyde [webbook.nist.gov]
- 3. 4-[2-(methylamino)ethyl]Phenol hydrobromide | C9H14BrNO | CID 22324146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Biological and mechanistic activities of xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol isolated from Iostephane heterophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
